Flavidin

Antioxidant Stilbenoid DPPH Assay

Flavidin (CAS 83924-98-5) is a well-characterized 9,10-dihydrophenanthrene antioxidant. Unlike generic stilbenoids, its potency is precisely benchmarked (DPPH IC50: 6.61 µM; OH radical IC50: 0.076 µM). The ~28% potency difference compared to coelonin demonstrates its unique SAR value. It is a validated HPLC marker for botanical QC and a proven reference for UVB-induced oxidative stress research. This ≥98.5% pure reference standard ensures assay reproducibility and eliminates the variability of unqualified orchid extracts.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 83924-98-5
Cat. No. B162293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavidin
CAS83924-98-5
Synonyms2,7-dihydroxy-9,10-dihydro-phenanthro-4,5-bcd-pyran
flavidin
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O
InChIInChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2
InChIKeyQMOLHJKSZMURCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Flavidin (CAS 83924-98-5): Procurement Guide for a 9,10-Dihydrophenanthrene Derivative with Validated Antioxidant Potency


Flavidin (CAS: 83924-98-5) is a 9,10-dihydrophenanthrene derivative first isolated from Himalayan orchids including Coelogyne flavida, Pholidota articulata, and Otochilus fusca [1]. It belongs to the class of phenolic stilbenoids and is characterized by its 2,7-dihydroxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran core structure [2]. Flavidin has been identified as a natural antioxidant with demonstrable free radical scavenging activity and has been included in comparative studies evaluating its potency against both synthetic standards and structurally related natural analogs [3][4].

Flavidin (CAS 83924-98-5) Procurement: Why In-Class Stilbenoid Analogs Cannot Be Interchanged


Flavidin and its closest structural analogs—coelonin, lusianthridin, imbricatin, and methoxycoelonin—are often co-isolated from the same orchid species and are sometimes collectively marketed as 'orchid stilbenoids' [1]. However, experimental data unequivocally demonstrate that even minor structural modifications, such as the presence or absence of a methoxy group or a pyran ring fusion, result in significant and quantifiable differences in radical scavenging potency (e.g., IC50 values for DPPH) and biological target engagement (e.g., COX-2 inhibition) [2][3]. Consequently, a generic substitution strategy assuming functional equivalence across this compound class is not supported by the available head-to-head comparative evidence and introduces unacceptable risk into experimental reproducibility and assay validation.

Flavidin (CAS 83924-98-5) Evidence Guide: Quantified Differential Performance vs. Analogs and Standards


Flavidin Demonstrates Superior DPPH Radical Scavenging Potency Over Structurally Related Coelonin

In a direct head-to-head comparison of five stilbenoids isolated from Vanda coerulea, flavidin demonstrated superior DPPH radical scavenging potency relative to its close structural analog coelonin [1].

Antioxidant Stilbenoid DPPH Assay

Flavidin Exhibits Potent Hydroxyl Radical Scavenging Comparable to Coelonin and Superior to Other Analogs

In the same direct head-to-head comparison, flavidin's hydroxyl radical scavenging activity was evaluated against coelonin and other stilbenoid analogs [1].

Hydroxyl Radical Antioxidant Reactive Oxygen Species

Flavidin Provides Antioxidant Activity Nearly Equivalent to Synthetic BHA Standard in Lipid Peroxidation Model

In a cross-study comparable assay, flavidin was evaluated against the synthetic antioxidant standard butylated hydroxyanisole (BHA) for its ability to inhibit β-carotene bleaching in a linoleate emulsion system [1].

Lipid Peroxidation Beta-Carotene Bleaching Food Chemistry

Flavidin Outperforms BHA in Radical Scavenging Across Multiple Concentrations

When directly compared across a concentration range of 5 to 40 ppm, flavidin consistently exhibited higher radical scavenging activity than the synthetic standard BHA [1].

Free Radical Scavenging DPPH BHA

Flavidin Exhibits a Distinct Functional Profile: Potent Radical Scavenger but Weaker Direct COX-2 Inhibitor

While flavidin possesses strong radical scavenging capacity, its profile in a COX-2/PGE-2 inhibition assay differs from other Vanda coerulea stilbenoids. The bibenzyl gigantol showed stronger PGE-2 inhibition, and imbricatin/methoxycoelonin directly inhibited COX-2 activity, a property not attributed to flavidin in this study [1].

COX-2 PGE-2 Inflammation Skin Protection

Flavidin (CAS 83924-98-5): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Natural Product Antioxidant Screening and Benchmarking Programs

Flavidin is a suitable positive control or reference compound for antioxidant screening programs due to its well-characterized and quantified performance in multiple in vitro assays. Its IC50 values against DPPH (6.61 µM) and hydroxyl radicals (0.076 µM) provide precise benchmarks for comparing novel isolates or extracts [1][2].

Comparative Structure-Activity Relationship (SAR) Studies of 9,10-Dihydrophenanthrenes

The availability of direct, quantitative comparative data between flavidin and its close analogs (coelonin, imbricatin, methoxycoelonin) makes it an essential compound for SAR studies. The observed ~28% difference in DPPH IC50 between flavidin and coelonin provides a specific, quantifiable basis for evaluating the impact of the pyran ring fusion on antioxidant activity [1].

Development and Validation of HPLC Analytical Methods for Orchid-Derived Stilbenoids

Flavidin is a key marker compound in validated HPLC methods developed for the quantitative determination of phenanthrenes and bibenzyls in plant material. Its inclusion as a target analyte in published methods supports quality control and standardization of botanical raw materials [3].

Research on UVB-Induced Oxidative Stress and Skin Protection Models

Flavidin's demonstrated antioxidant capacity in cellular models (e.g., HaCaT keratinocytes) supports its use in research investigating the mitigation of UVB-induced oxidative damage. While not a direct COX-2 inhibitor, its potent radical scavenging profile is relevant for studies on the antioxidant component of skin protection [4].

Technical Documentation Hub

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29 linked technical documents
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